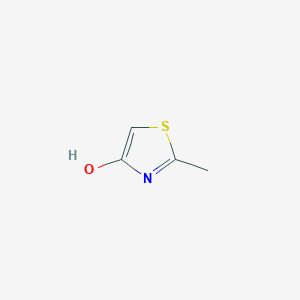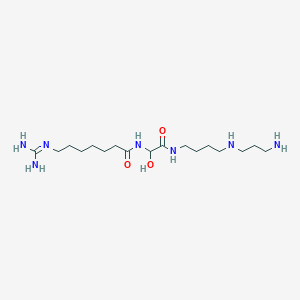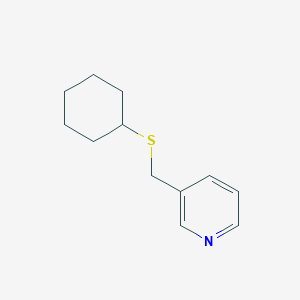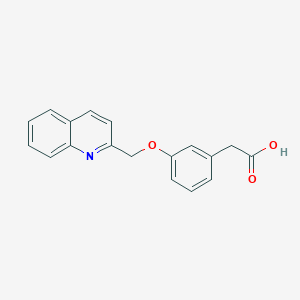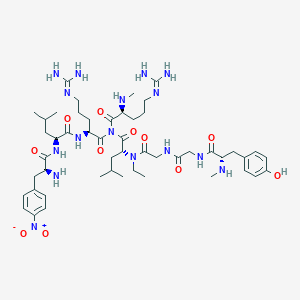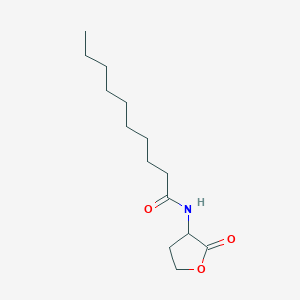
N-デカンオイル-DL-ホモセリンラクトン
概要
説明
N-Decanoyl-DL-homoserine lactone is a N-acyl-amino acid.
N-Decanoyl-DL-homoserine lactone is a natural product found in Azospirillum lipoferum with data available.
科学的研究の応用
クオラムセンシング
“N-デカンオイル-DL-ホモセリンラクトン”は、クオラムセンシングに関与する小さな拡散性シグナル分子です . クオラムセンシングは、細菌間の細胞間コミュニケーションのメカニズムです . この分子は遺伝子発現を制御し、細胞の代謝に影響を与えます .
病原性の調節
この分子は、病原性の調節に重要な役割を果たします . 病原性とは、細菌のグループまたは種における病原性の度合いを指します。基本的に、細菌が病気の原因となる有効性を表します。
エクソプロテアーゼの調節
エクソプロテアーゼは、細胞外でタンパク質を分解する酵素です。 “N-デカンオイル-DL-ホモセリンラクトン”は、これらのエクソプロテアーゼの調節に関与しています 、これは栄養素の獲得や病原性を含むさまざまな生物学的プロセスにおいて重要になる可能性があります。
アポトーシスの誘導
研究によると、“N-3-ヒドロキシドデカンオイル-DL-ホモセリンラクトン”のような類似の分子は、ERおよびミトコンドリアを介した経路を介して骨髄由来マクロファージのアポトーシスを誘発する可能性があります . これは、“N-デカンオイル-DL-ホモセリンラクトン”が同様の効果を持っている可能性を示唆しています。
細菌のコミュニケーション
“N-デカンオイル-DL-ホモセリンラクトン”は、N-アシル-ホモセリンラクトンファミリーの一部であり、細菌のコミュニケーションに重要な役割を果たしています . このコミュニケーションは、細菌の病原性、バイオフィルム形成、抗生物質耐性、生物発光などのさまざまな細菌の行動に影響を与える可能性があります .
ヒト免疫細胞のケモアトラクタント
一部のN-アシルホモセリンラクトンは、好中球などのヒト免疫細胞の強力なケモアトラクタントです . “N-デカンオイル-DL-ホモセリンラクトン”については明示されていませんが、同様の特性を持っている可能性があります。
作用機序
Target of Action
N-Decanoyl-DL-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .
Mode of Action
The mode of action of N-Decanoyl-DL-homoserine lactone involves the regulation of gene expression in bacteria . This regulation is achieved through quorum sensing, which allows bacteria to coordinate their behavior based on population density .
Biochemical Pathways
N-Decanoyl-DL-homoserine lactone can stimulate the formation of adventitious roots and the expression of auxin-response genes in mung bean (Vigna radiata) seedlings . This response is mimicked by the exogenous application of auxin, hydrogen peroxide (H2O2), nitric oxide (NO), or cyclic GMP (cGMP) homologs .
Pharmacokinetics
It is known that the compound is a powder at room temperature and should be stored at 2-8°c .
Result of Action
The action of N-Decanoyl-DL-homoserine lactone results in the regulation of gene expression in bacteria, leading to coordinated behavior based on population density . In mung bean seedlings, it stimulates the formation of adventitious roots and the expression of auxin-response genes .
Action Environment
The action of N-Decanoyl-DL-homoserine lactone is influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it should be stored at 2-8°C
Safety and Hazards
The presence of N-dodecanoyl-homoserine lactone (C12-HSL) altered important pathways related to oxidative stress and stationary phase response in Salmonella . The NfsB protein had its abundance increased in the presence of C12-HSL at all evaluated times, which is a suggestion that the cells may be susceptible to the action of nitrofurans or that AHLs present some toxicity .
生化学分析
Biochemical Properties
N-Decanoyl-DL-homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit primary root growth in Arabidopsis, a model plant organism . This inhibition is associated with an immediate increase in the concentrations of cytosolic free Ca2+ and reactive oxygen species (ROS), increased activity of mitogen-activated protein kinase 6 (MPK6), and induced nitric oxide (NO) production .
Cellular Effects
The effects of N-Decanoyl-DL-homoserine lactone on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Arabidopsis roots, it triggers a transient and immediate increase in the concentrations of cytosolic free Ca2+ and ROS, increases the activity of MPK6, and induces NO production .
Molecular Mechanism
N-Decanoyl-DL-homoserine lactone exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it can inhibit primary root growth in Arabidopsis by increasing the activity of MPK6 .
Metabolic Pathways
N-Decanoyl-DL-homoserine lactone is involved in the quorum sensing pathway, which is a type of cell-to-cell communication among bacteria
特性
IUPAC Name |
N-(2-oxooxolan-3-yl)decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-5-6-7-8-9-13(16)15-12-10-11-18-14(12)17/h12H,2-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWZKDULKILUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469949 | |
| Record name | N-Decanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106983-36-2 | |
| Record name | N-Decanoyl-DL-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N-Decanoyl-DL-homoserine lactone and what is its significance in bacterial communication?
A1: N-Decanoyl-DL-homoserine lactone (C10-HSL) is a small signaling molecule belonging to the acyl-homoserine lactone (AHL) family. These molecules are crucial for bacterial communication, a process known as quorum sensing (QS). Bacteria use QS to coordinate gene expression within a population based on cell density. [, , ]
Q2: How does C10-HSL interact with its target to influence bacterial behavior?
A2: C10-HSL typically interacts with a specific receptor protein within the bacteria, often a transcriptional regulator. Binding of C10-HSL to its receptor can activate or repress the expression of target genes. These genes often control processes related to virulence factor production, biofilm formation, and bioluminescence, depending on the bacterial species. For instance, in the study on Chromobacterium violaceum, C10-HSL is known to activate the CviR receptor, leading to the production of the purple pigment violacein. []
Q3: Can you explain the study's findings on using compounds to inhibit C10-HSL's action in Chromobacterium violaceum?
A3: Researchers investigating marine bacteria found that an extract from Pseudomonas stutzeri SJ4 inhibited violacein production in Chromobacterium violaceum. [] This inhibition suggests that the extract contains molecules capable of interfering with the C10-HSL/CviR interaction, thereby blocking the quorum sensing pathway and reducing virulence factor production.
Q4: The Aeromonas sobria study mentions several AHLs, including C10-HSL. What role did C10-HSL play in that research?
A4: In the study on Aeromonas sobria, a bacterium implicated in fish spoilage, C10-HSL was one of several AHLs identified. Interestingly, the researchers found that different AHLs had varying effects on the bacteria's growth and activities. While exogenous C10-HSL was not directly linked to turbot spoilage, other AHLs like C4-HSL and C8-HSL did accelerate bacterial growth in fish samples, highlighting the complex roles of AHLs in food spoilage. []
Q5: How widespread is C10-HSL production in bacteria?
A5: The research on Methylobacterium species highlights the widespread nature of AHL production, including C10-HSL. These bacteria, commonly found on plants, were shown to produce diverse AHL profiles, with C10-HSL being a frequent molecule detected. This finding suggests that C10-HSL-mediated quorum sensing might be crucial for these bacteria's interactions with plants and their environment. []
Q6: What are the potential implications of understanding C10-HSL and quorum sensing for addressing bacterial infections?
A6: Disrupting bacterial communication through quorum quenching, like interfering with C10-HSL signaling, offers a promising avenue for developing novel antimicrobial strategies. [] By targeting QS systems, we might be able to reduce virulence and pathogenicity without directly killing the bacteria, potentially slowing down the emergence of antibiotic resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25737.png)
